molecular formula C38H52NOPS B6290220 [S(R)]-N-[(S)-[2-(diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% CAS No. 2413724-69-1

[S(R)]-N-[(S)-[2-(diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%

Cat. No. B6290220
CAS RN: 2413724-69-1
M. Wt: 601.9 g/mol
InChI Key: MWJGYFSGTDMIEO-LVRORLBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[S®]-N-[(S)-[2-(diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%” is a chemical compound offered by several scientific research suppliers . It has a molecular formula of C38H52NOPS and a molecular weight of 601.9 g/mol.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C38H52NOPS . Unfortunately, the specific structural details are not provided in the available sources.


Chemical Reactions Analysis

The compound is used as a chiral phosphine ligand in enantioselective synthesis . The specific reactions it participates in or catalyzes are not detailed in the available sources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources. Its molecular weight is 601.9 g/mol and its molecular formula is C38H52NOPS .

Scientific Research Applications

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This methodology facilitates the asymmetric synthesis of structurally diverse N-heterocycles, which are crucial components in many natural products and therapeutically relevant compounds. The review by Philip et al. (2020) highlights these applications, providing a comprehensive overview of tert-butanesulfinamide-mediated asymmetric N-heterocycle synthesis covering literature from the past decade (Philip, Radhika, Saranya, & Anilkumar, 2020).

Sulfur-Containing Organosilicon Compounds

The work by Vlasova, Sorokin, and Oborina (2017) reviews the development of carbofunctional sulfur-containing organosilicon compounds. These compounds have found applications in various industries, such as ingredients for rubber compositions and ion-exchanging sorbents for metals. The review summarizes literature and research results relating to these compounds' practical and valuable applications (Vlasova, Sorokin, & Oborina, 2017).

Environmental and Health Impacts of Sulfinamide Derivatives

Although not directly related to the specific chemical , studies on the environmental and health impacts of related chemicals, such as those by Kennedy (2001) on the toxicology of acetamide and formamide derivatives, provide a context for understanding the broader implications of chemical research and application. These studies highlight the importance of evaluating the potential environmental and health impacts of chemical compounds (Kennedy, 2001).

Mechanism of Action

The mechanism of action for this compound is not specified in the available sources. As a chiral phosphine ligand, it likely plays a role in catalyzing reactions that produce chiral products .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources. It is noted that this product is not intended for human or veterinary use and is for research use only.

Future Directions

The future directions for the use of this compound are not specified in the available sources. Given its role as a chiral phosphine ligand in enantioselective synthesis , it may continue to be used in research and development of new synthetic methods and reactions.

properties

IUPAC Name

(R)-N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52NOPS/c1-36(2,3)42(40)39(4)35(32-10-6-5-7-11-32)33-12-8-9-13-34(33)41(37-20-26-14-27(21-37)16-28(15-26)22-37)38-23-29-17-30(24-38)19-31(18-29)25-38/h5-13,26-31,35H,14-25H2,1-4H3/t26?,27?,28?,29?,30?,31?,35-,37?,38?,41?,42+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJGYFSGTDMIEO-LVRORLBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[S(R)]-N-[(S)-[2-(Diadamantanphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

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